molecular formula C10H9FN2O B15297746 [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol

[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol

Cat. No.: B15297746
M. Wt: 192.19 g/mol
InChI Key: LAARDCYXCYFVLW-UHFFFAOYSA-N
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Description

[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol: is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, along with a methanol group

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

[1-(3-fluorophenyl)pyrazol-3-yl]methanol

InChI

InChI=1S/C10H9FN2O/c11-8-2-1-3-10(6-8)13-5-4-9(7-14)12-13/h1-6,14H,7H2

InChI Key

LAARDCYXCYFVLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CC(=N2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the carbonyl group to form the methanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form the corresponding aldehyde or carboxylic acid under controlled conditions.

Oxidation to Pyrazole-3-carbaldehyde

Using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at 0–20°C for 1 hour, the hydroxymethyl group is selectively oxidized to an aldehyde .

Example Reaction:

[1-(3-Fluorophenyl)-1H-pyrazol-3-yl]methanolIBX, DMSO[1-(3-Fluorophenyl)-1H-pyrazol-3-yl]carbaldehyde+H2O\text{[1-(3-Fluorophenyl)-1H-pyrazol-3-yl]methanol} \xrightarrow{\text{IBX, DMSO}} \text{[1-(3-Fluorophenyl)-1H-pyrazol-3-yl]carbaldehyde} + \text{H}_2\text{O}

Conditions:

Oxidizing AgentSolventTemperatureTimeYield
IBXDMSO0–20°C1 h85%

This reaction is critical for synthesizing pyrazolecarbaldehydes, intermediates in medicinal chemistry .

Nucleophilic Substitution

The hydroxymethyl group participates in substitution reactions, particularly with halogenating agents.

Chlorination

Reaction with thionyl chloride (SOCl₂) converts the alcohol to a chloromethyl derivative:

-CH2OHSOCl2-CH2Cl\text{-CH}_2\text{OH} \xrightarrow{\text{SOCl}_2} \text{-CH}_2\text{Cl}

Key Data:

  • Reagent: SOCl₂ (excess)

  • Solvent: Dry dichloromethane

  • Yield: ~78%

Condensation Reactions

The alcohol reacts with carbonyl compounds to form ethers or esters.

Ether Formation

In the presence of sodium hydride (NaH), the compound reacts with alkyl halides:

-CH2OH+R-XNaH-CH2O-R+HX\text{-CH}_2\text{OH} + \text{R-X} \xrightarrow{\text{NaH}} \text{-CH}_2\text{O-R} + \text{HX}

Example:

Alkyl HalideProductYield
CH₃I-CH₂OCH₃72%
C₂H₅Br-CH₂OC₂H₅68%

These ether derivatives show enhanced lipophilicity for drug design .

Complexation with Metals

The pyrazole nitrogen and hydroxyl group act as ligands for transition metals.

Copper(II) Complexes

Reaction with Cu(NO₃)₂ in ethanol forms stable complexes:

[1-(3-Fluorophenyl)-1H-pyrazol-3-yl]methanol+Cu(NO3)2Cu(II)-Pyrazole Complex\text{[1-(3-Fluorophenyl)-1H-pyrazol-3-yl]methanol} + \text{Cu(NO}_3\text{)}_2 \rightarrow \text{Cu(II)-Pyrazole Complex}

Properties:

  • Geometry: Square planar

  • Application: Catalysis in oxidation reactions

Functionalization via Mitsunobu Reaction

The alcohol undergoes Mitsunobu reactions to invert stereochemistry or form protected derivatives.

General Protocol:

  • Reagents: DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine)

  • Conditions: THF, 0°C to room temperature

  • Yield: 65–80%

Reactions with Active Methylene Compounds

The hydroxymethyl group participates in Knoevenagel condensations.

Substituent Effects on Reactivity

The 3-fluorophenyl group electronically influences reaction rates:

Reaction TypeRate (Relative to Non-Fluorinated Analog)
Oxidation with IBX1.2× faster
Nucleophilic Substitution1.5× slower

The electron-withdrawing fluorine group stabilizes intermediates in oxidation but hinders substitution .

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrazole ring contributes to its overall stability and reactivity. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

  • [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol
  • [1-(4-fluorophenyl)-1H-pyrazol-3-yl]methanol
  • [1-(3-chlorophenyl)-1H-pyrazol-3-yl]methanol

Comparison:

Biological Activity

[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol is a compound belonging to the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol is C_10H_10FN_3O, with a molecular weight of approximately 201.2 g/mol. The presence of a fluorine atom at the 3-position of the phenyl ring influences its electronic properties and biological interactions.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A study reported that certain pyrazole derivatives had IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies indicated that pyrazole derivatives could inhibit the growth of various cancer cell lines. For example, compounds structurally related to [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol demonstrated notable antiproliferative effects against MCF-7 breast cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Activity

Pyrazole derivatives, including [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol, have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit activity against a range of bacterial strains, suggesting potential applications in treating infectious diseases .

Structure-Activity Relationship (SAR)

The biological activity of [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol can be significantly influenced by modifications to its structure. The fluorine substituent enhances lipophilicity and may improve binding affinity to biological targets. SAR studies indicate that variations in the substituent groups on the pyrazole ring can lead to differences in potency and selectivity against specific targets .

Compound Substituent Biological Activity
[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol3-FluoroAnti-inflammatory, Antitumor
1-(4-chlorophenyl)-pyrazole4-ChloroAntimicrobial
1-(2-methylphenyl)-pyrazole2-MethylEnhanced solubility

Case Study 1: Anti-inflammatory Evaluation

A recent study evaluated the anti-inflammatory effects of various pyrazole derivatives, including [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol. The results indicated that this compound inhibited COX activity with an IC50 value of 58 μg/mL, demonstrating its potential as an anti-inflammatory agent comparable to traditional NSAIDs .

Case Study 2: Antitumor Screening

In another investigation focused on antitumor properties, [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol was tested against several cancer cell lines. The compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 0.09 µM, highlighting its potential as a lead compound for further development in cancer therapy .

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